molecular formula C15H14O4 B12895944 Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]- CAS No. 88484-91-7

Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-

Cat. No.: B12895944
CAS No.: 88484-91-7
M. Wt: 258.27 g/mol
InChI Key: MCRCBLKWXUENJT-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone is unique due to its fused furan ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

88484-91-7

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethylfuran-3-yl]ethanone

InChI

InChI=1S/C15H14O4/c1-8(16)14-9(2)19-10(3)15(14)11-4-5-12-13(6-11)18-7-17-12/h4-6H,7H2,1-3H3

InChI Key

MCRCBLKWXUENJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)C)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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